2-(3-Methylphenyl)-1-(oxolan-2-yl)ethanamine
Description
2-(3-Methylphenyl)-1-(oxolan-2-yl)ethanamine is a substituted phenethylamine derivative featuring a tetrahydrofuran (oxolane) ring linked to the ethylamine backbone and a 3-methylphenyl substituent. Its molecular formula is C₁₃H₁₉NO (molecular weight: 205.3 g/mol), with a CAS registry number 1486891-58-0 . The compound is structurally characterized by the oxolane ring at the first carbon of the ethanamine chain and a meta-methyl-substituted aromatic ring at the second carbon. This configuration distinguishes it from simpler phenethylamines and may influence its physicochemical and pharmacological properties.
Properties
IUPAC Name |
2-(3-methylphenyl)-1-(oxolan-2-yl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-10-4-2-5-11(8-10)9-12(14)13-6-3-7-15-13/h2,4-5,8,12-13H,3,6-7,9,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYJINOUQHVHLNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(C2CCCO2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1486891-58-0 | |
| Record name | 2-(3-methylphenyl)-1-(oxolan-2-yl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylphenyl)-1-(oxolan-2-yl)ethanamine typically involves the following steps:
Formation of the oxolane ring: This can be achieved through the cyclization of a suitable diol precursor under acidic conditions.
Attachment of the ethanamine chain: This step involves the reaction of the oxolane ring with an appropriate amine precursor, often through nucleophilic substitution reactions.
Introduction of the 3-methylphenyl group: This can be accomplished via Friedel-Crafts alkylation or acylation reactions, where the phenyl group is introduced to the oxolane ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methylphenyl)-1-(oxolan-2-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(3-Methylphenyl)-1-(oxolan-2-yl)ethanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(3-Methylphenyl)-1-(oxolan-2-yl)ethanamine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological responses. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Observations:
Substituent Effects: The oxolane ring in the target compound introduces steric bulk and polarity compared to simpler phenethylamines like 3-methylphenethylamine . This may enhance solubility in polar solvents but reduce blood-brain barrier penetration.
Pharmacological Implications: Phenethylamines with methoxy or halogen substituents (e.g., 2C-E) are known for hallucinogenic activity via serotonin receptor agonism . The target compound lacks methoxy groups, suggesting divergent pharmacology. The oxolane ring may confer metabolic stability by resisting oxidative deamination, a common degradation pathway for primary amines .
Pharmacological and Regulatory Considerations
Table 2: Pharmacological and Legal Status of Selected Analogs
Notes:
- Metabolism : The oxolane ring may undergo hepatic oxidation to form carboxylic acid metabolites, as seen in tetrahydrofuran-containing drugs like oxazepam .
- Safety Profile: No acute toxicity data are available for the target compound, but structurally related phenethylamines (e.g., 2C-E) exhibit high potency and risk of adverse effects (e.g., hyperthermia, seizures) .
Biological Activity
2-(3-Methylphenyl)-1-(oxolan-2-yl)ethanamine is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound features a 3-methylphenyl group attached to an oxolane ring, which is connected to an ethanamine backbone. This specific arrangement contributes to its distinct chemical reactivity and biological interactions.
The biological activity of this compound is hypothesized to involve interactions with various biological targets, including receptors and enzymes. The oxolane moiety may enhance binding affinity to specific sites, potentially modulating neurotransmitter systems or metabolic pathways. Further studies are needed to elucidate the exact molecular mechanisms involved.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of phenyl-substituted amines have shown effectiveness against various bacterial strains. The potential for this compound to function as an antibacterial agent warrants investigation, particularly against resistant strains.
Anticancer Properties
Preliminary studies suggest that this compound may possess antiproliferative effects on cancer cell lines. Similar compounds have demonstrated activity against human cervical adenocarcinoma (HeLa) and lung carcinoma (A549) cells, indicating that this compound could be explored for its anticancer potential.
Case Studies and Research Findings
Recent research has focused on the synthesis and biological evaluation of related compounds. For example:
- Study on Antiproliferative Effects : A study evaluated the effects of phenyl-substituted amines on cancer cell lines, revealing significant growth inhibition at certain concentrations (IC50 values ranging from 100 to 250 µg/mL) .
- Antimicrobial Testing : Another study highlighted the antibacterial activity of similar compounds against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported between 62.5 µg/mL and 78.12 µg/mL .
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and biological activities of compounds related to this compound:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-(3-Methylphenyl)-1-(oxolan-2-yl)methanol | Hydroxyl group addition | Moderate antibacterial activity |
| (1R)-1-{3-[difluoro(oxolan-2-yl)methyl]phenyl}ethan-1-amine | Difluoro substitution | Potential neurotransmitter modulation |
| Benzodiazepines | Aromatic ring systems | Active against various receptors |
This comparison illustrates the diversity in biological activities among structurally related compounds, emphasizing the unique properties of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
